molecular formula C10H12BrN B1491736 8-ブロモ-6-メチル-1,2,3,4-テトラヒドロイソキノリン CAS No. 1558225-52-7

8-ブロモ-6-メチル-1,2,3,4-テトラヒドロイソキノリン

カタログ番号: B1491736
CAS番号: 1558225-52-7
分子量: 226.11 g/mol
InChIキー: HZSJKNBPWCTPHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has seen considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Chemical Reactions Analysis

Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .

生化学分析

Biochemical Properties

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. The interaction between 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline and monoamine oxidase can lead to the inhibition of the enzyme’s activity, resulting in increased levels of monoamines in the brain. This interaction is crucial for understanding the potential therapeutic effects of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline in treating neurological disorders .

Cellular Effects

The effects of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting monoamine oxidase, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline can enhance the signaling of serotonin, dopamine, and norepinephrine, leading to improved mood and cognitive function. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that respond to changes in neurotransmitter levels .

Molecular Mechanism

At the molecular level, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects primarily through the inhibition of monoamine oxidase. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the breakdown of monoamines. The increased levels of monoamines can then interact with their respective receptors, leading to enhanced neurotransmission. Furthermore, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline may also influence other molecular targets, such as ion channels and transporters, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline have been studied over various time periods. The stability of this compound is relatively high, allowing for prolonged studies without significant degradation. Over time, the inhibition of monoamine oxidase by 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline leads to sustained increases in monoamine levels, which can result in long-term changes in cellular function. These changes include alterations in neurotransmitter release, receptor sensitivity, and gene expression patterns .

Dosage Effects in Animal Models

The effects of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase without causing significant adverse effects. At higher doses, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline may lead to toxicity, manifesting as neurotoxicity or hepatotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The interaction of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate the movement of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline within cells, ensuring its proper localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase and other molecular targets. Post-translational modifications, such as phosphorylation, can influence the localization and activity of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline, directing it to specific cellular compartments or organelles. Understanding these localization mechanisms is essential for elucidating the compound’s biochemical effects .

特性

IUPAC Name

8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSJKNBPWCTPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558225-52-7
Record name 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。